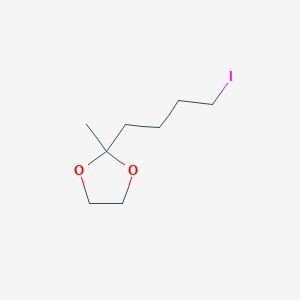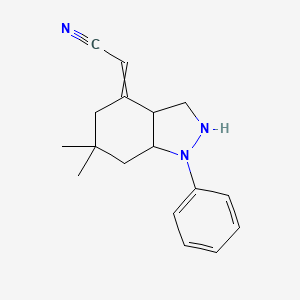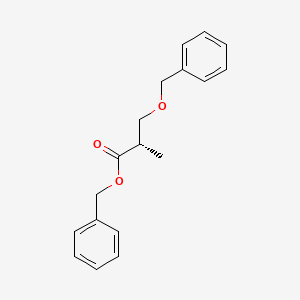
2,2'-(Pyrene-2,7-diylidene)dipropanedinitrile
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
2,2’-(Pyrene-2,7-diylidene)dipropanedinitrile is a chemical compound that belongs to the family of pyrene derivatives. Pyrene is a polycyclic aromatic hydrocarbon known for its photophysical and electronic properties. The compound 2,2’-(Pyrene-2,7-diylidene)dipropanedinitrile is characterized by the presence of a pyrene core with two propanedinitrile groups attached at the 2 and 7 positions. This unique structure imparts specific chemical and physical properties to the compound, making it valuable in various scientific and industrial applications.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 2,2’-(Pyrene-2,7-diylidene)dipropanedinitrile typically involves the functionalization of the pyrene core at the 2 and 7 positions. One common method is the direct C-H borylation of pyrene using an iridium-based catalyst. This reaction is followed by further derivatization to introduce the propanedinitrile groups . The reaction conditions often involve the use of solvents such as toluene and temperatures ranging from room temperature to elevated temperatures, depending on the specific reagents and catalysts used.
Industrial Production Methods
Industrial production of 2,2’-(Pyrene-2,7-diylidene)dipropanedinitrile may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The use of continuous flow reactors and advanced purification techniques such as chromatography and crystallization can enhance the efficiency of the production process.
Analyse Chemischer Reaktionen
Types of Reactions
2,2’-(Pyrene-2,7-diylidene)dipropanedinitrile can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form quinone derivatives.
Reduction: Reduction reactions can convert the nitrile groups to amines.
Substitution: Electrophilic aromatic substitution reactions can introduce different functional groups at the pyrene core.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride and hydrogen gas in the presence of a catalyst are used.
Substitution: Reagents like bromine, chlorine, and various electrophiles can be used under acidic or basic conditions.
Major Products Formed
Oxidation: Quinone derivatives.
Reduction: Amines.
Substitution: Various substituted pyrene derivatives depending on the electrophile used.
Wissenschaftliche Forschungsanwendungen
2,2’-(Pyrene-2,7-diylidene)dipropanedinitrile has a wide range of applications in scientific research, including:
Biology: Investigated for its potential use in bioimaging and as a fluorescent probe due to its strong fluorescence.
Medicine: Explored for its potential in drug delivery systems and as a component in therapeutic agents.
Wirkmechanismus
The mechanism of action of 2,2’-(Pyrene-2,7-diylidene)dipropanedinitrile is largely dependent on its interaction with molecular targets and pathways. In biological systems, the compound can interact with cellular components through its aromatic core, leading to fluorescence and potential bioimaging applications. In electronic applications, the compound’s electronic properties enable it to participate in charge transfer processes, making it suitable for use in OLEDs and other electronic devices .
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
2,7-Dibromopyrene: Similar in structure but with bromine atoms instead of propanedinitrile groups.
2,7-Diphenylpyrene: Contains phenyl groups at the 2 and 7 positions.
2,7-Dimethylpyrene: Methyl groups at the 2 and 7 positions.
Uniqueness
2,2’-(Pyrene-2,7-diylidene)dipropanedinitrile is unique due to the presence of the propanedinitrile groups, which impart specific electronic and photophysical properties. This makes it particularly valuable in applications requiring strong fluorescence and electronic conductivity .
Eigenschaften
CAS-Nummer |
64535-30-4 |
|---|---|
Molekularformel |
C22H8N4 |
Molekulargewicht |
328.3 g/mol |
IUPAC-Name |
2-[7-(dicyanomethylidene)pyren-2-ylidene]propanedinitrile |
InChI |
InChI=1S/C22H8N4/c23-9-19(10-24)17-5-13-1-2-14-6-18(20(11-25)12-26)8-16-4-3-15(7-17)21(13)22(14)16/h1-8H |
InChI-Schlüssel |
BVEDIAXLKAYGFR-UHFFFAOYSA-N |
Kanonische SMILES |
C1=CC2=CC(=C(C#N)C#N)C=C3C2=C4C1=CC(=C(C#N)C#N)C=C4C=C3 |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.




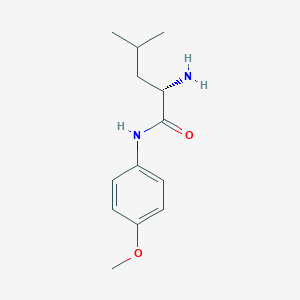
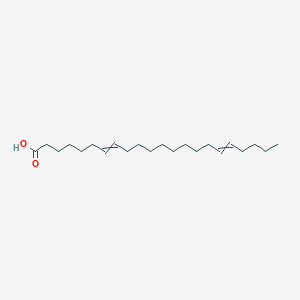
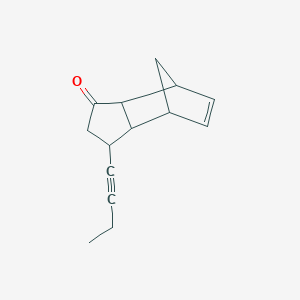

![5-Nitro-2-[2-(4-nitrophenyl)ethenyl]-1H-imidazo[4,5-b]pyridine](/img/structure/B14492744.png)
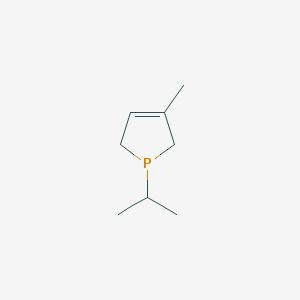
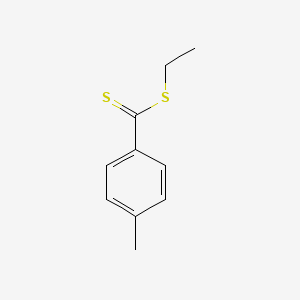

![1,1'-(Propane-2,2-diyl)bis[4-(4-isocyanatophenoxy)benzene]](/img/structure/B14492756.png)
